Demonstrated Competitive Antagonism on Smooth Muscle Tissues
L-641953 exhibits clear, quantifiable competitive antagonism against the TXA2 receptor agonists U-44069 and U-46619 in guinea-pig tracheal and pulmonary artery preparations. Schild analysis confirmed its competitive mechanism of action [1]. This differentiates it from non-competitive or allosteric modulators and establishes a benchmark for its use in receptor pharmacology studies.
| Evidence Dimension | Competitive Antagonist Potency (pA2) |
|---|---|
| Target Compound Data | pA2 = 7.06 (vs. U-44069), 7.14 (vs. U-46619) on tracheal chain; pA2 = 7.04 (vs. U-44069), 7.14 (vs. U-46619) on pulmonary artery |
| Comparator Or Baseline | Baseline: Schild plot slope not significantly different from unity, confirming competitive nature of antagonism. |
| Quantified Difference | Schild analysis confirms a fully competitive interaction at the receptor, a key mechanistic distinction from compounds with non-competitive or mixed profiles. |
| Conditions | Isolated guinea-pig tracheal chain and pulmonary artery strips in vitro |
Why This Matters
Confirmation of competitive antagonism via Schild analysis is essential for researchers requiring a tool compound with a well-defined and predictable mechanism to probe TXA2 receptor pharmacology.
- [1] Hall RA, Rokach JR, Bélanger P, Bianchi L, Ethier D, Ford-Hutchinson AW, Girard Y, Hamel P, Hamel R, Lord A, et al. L-641,953 (R-8-fluoro-dibenzo[b, f]thiepin-3-carboxylic acid-5-oxide): a novel thromboxane-prostaglandin endoperoxide antagonist. Can J Physiol Pharmacol. 1987 Apr;65(4):509-14. PubMed PMID: 3607600. View Source
